molecular formula C16H16N2O4S2 B2838850 Methyl 3-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiophene-2-carboxylate CAS No. 2034362-13-3

Methyl 3-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiophene-2-carboxylate

Cat. No.: B2838850
CAS No.: 2034362-13-3
M. Wt: 364.43
InChI Key: QHMWNRNKWXXBCF-UHFFFAOYSA-N
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Description

Methyl 3-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .

Scientific Research Applications

Methyl 3-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiophene-2-carboxylate has several scientific research applications:

Future Directions

Thiophene-based analogs have been a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . As the world’s population is increasing at an alarming rate, health problems have also become a very serious clinical problem. Therefore, it is an urgent requirement for the scientist to design and discover new drug molecules which possibly offers some of the greatest hopes for success in present and future epoch .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiophene-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydrothiophen-3-yl intermediate, which is then reacted with isonicotinic acid to form the isonicotinamido derivative. This intermediate is further reacted with thiophene-2-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the nitro group can yield amines .

Mechanism of Action

The mechanism of action of Methyl 3-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The isonicotinamido moiety can also interact with biological targets, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives such as:

Uniqueness

Methyl 3-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrahydrothiophen-3-yl and isonicotinamido moieties provide unique interactions with biological targets, distinguishing it from other thiophene derivatives .

Properties

IUPAC Name

methyl 3-[[2-(thiolan-3-yloxy)pyridine-4-carbonyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S2/c1-21-16(20)14-12(4-7-24-14)18-15(19)10-2-5-17-13(8-10)22-11-3-6-23-9-11/h2,4-5,7-8,11H,3,6,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMWNRNKWXXBCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=CC(=NC=C2)OC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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